molecular formula C2Cl2F4S2 B6301710 Chloro{[chloro(difluoro)methyl]disulfanyl}difluoromethane CAS No. 692-58-0

Chloro{[chloro(difluoro)methyl]disulfanyl}difluoromethane

Cat. No.: B6301710
CAS No.: 692-58-0
M. Wt: 235.1 g/mol
InChI Key: AVYLNCJRTYIMGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chloro{[chloro(difluoro)methyl]disulfanyl}difluoromethane is a chemical compound with the molecular formula C2Cl2F4S2 It is known for its unique structure, which includes two chlorine atoms, four fluorine atoms, and two sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloro{[chloro(difluoro)methyl]disulfanyl}difluoromethane typically involves the reaction of chlorodifluoromethane with sulfur dichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{ClCF}_2\text{H} + \text{S}_2\text{Cl}_2 \rightarrow \text{ClCF}_2\text{S}_2\text{CF}_2\text{Cl} ]

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated control systems.

Chemical Reactions Analysis

Types of Reactions

Chloro{[chloro(difluoro)methyl]disulfanyl}difluoromethane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols and other reduced sulfur compounds.

    Substitution: Halogen substitution reactions can occur, where chlorine or fluorine atoms are replaced by other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogen exchange reactions often use reagents like sodium iodide (NaI) in acetone.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and disulfides.

    Substitution: Various halogenated derivatives.

Scientific Research Applications

Chloro{[chloro(difluoro)methyl]disulfanyl}difluoromethane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of difluoromethylated compounds.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Chloro{[chloro(difluoro)methyl]disulfanyl}difluoromethane involves its interaction with various molecular targets. The compound can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atoms bonded to chlorine or fluorine. This leads to the formation of new chemical bonds and the release of halide ions. The pathways involved in these reactions are influenced by the electronic and steric properties of the compound.

Comparison with Similar Compounds

Similar Compounds

    Chlorodifluoromethane (ClCF2H): A simpler compound with similar halogenation but lacking the disulfanyl group.

    Difluoromethyl disulfide (CF2S2): Contains the disulfanyl group but lacks the chlorination.

    Sulfur dichloride (S2Cl2): A precursor in the synthesis of Chloro{[chloro(difluoro)methyl]disulfanyl}difluoromethane.

Uniqueness

This compound is unique due to its combination of chlorination, fluorination, and disulfanyl groups. This unique structure imparts distinctive chemical properties, making it valuable in various applications that require specific reactivity and stability.

Properties

IUPAC Name

chloro-[[chloro(difluoro)methyl]disulfanyl]-difluoromethane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2Cl2F4S2/c3-1(5,6)9-10-2(4,7)8
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVYLNCJRTYIMGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(SSC(F)(F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2Cl2F4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80540752
Record name Chloro{[chloro(difluoro)methyl]disulfanyl}difluoromethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80540752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

692-58-0
Record name Chloro{[chloro(difluoro)methyl]disulfanyl}difluoromethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80540752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.